Application: “1-(4-(Dimethylamino)phenyl)propan-1-one” is a chemical compound that can be used in various chemical syntheses
Method of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed. .
Results or Outcomes: The outcomes of these syntheses can also vary greatly, producing a wide range of different chemical compounds
1-(4-(Dimethylamino)phenyl)propan-1-one is an organic compound with the molecular formula CHNO. This compound is characterized by a dimethylamino group attached to a phenyl ring, which is further connected to a propanone moiety. It appears as a solid at room temperature and is noted for its significant role in various bio
Currently, there is no scientific research available on the specific mechanism of action of 1-(4-(Dimethylamino)phenyl)propan-1-one.
Research indicates that 1-(4-(Dimethylamino)phenyl)propan-1-one exhibits potential biological activities. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these biological molecules, leading to various physiological effects.
The synthesis of 1-(4-(Dimethylamino)phenyl)propan-1-one can be achieved through several methods:
1-(4-(Dimethylamino)phenyl)propan-1-one has diverse applications across various fields:
The interaction studies of 1-(4-(Dimethylamino)phenyl)propan-1-one reveal its capability to influence biological processes through binding with specific molecular targets. These interactions may include inhibition or activation of enzymatic functions and modulation of receptor signaling pathways. Such studies are crucial for understanding its potential therapeutic roles.
Several compounds are structurally similar to 1-(4-(Dimethylamino)phenyl)propan-1-one. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
1-(4-(Dimethylamino)phenyl)-2-methylpropan-1-one | 0.92 |
3-(Dimethylamino)-1-phenyl-1-propanol | 0.85 |
3-(4-(Dimethylamino)phenyl)-1-(2-thienyl)-2-propen-1-one | 0.84 |
1-(4-(Methylamino)phenyl)-2-propanone | 0.85 |
6-(Dimethylamino)-2-naphthaldehyde | 0.92 |
The uniqueness of 1-(4-(Dimethylamino)phenyl)propan-1-one lies in its specific structural features, particularly the arrangement of the dimethylamino group and the phenyl and propanone moieties. These characteristics impart distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable in research and industrial applications.
Proton Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural confirmation for 1-(4-(Dimethylamino)phenyl)propan-1-one. The aromatic proton signals appear as characteristic multipets in the δ 7.20-7.80 parts per million region, confirming the para-disubstituted benzene ring structure [1]. The dimethylamino substituent produces a distinctive singlet at δ 3.06 parts per million, integrating for six protons, which represents the two equivalent methyl groups attached to the nitrogen atom [1]. The propyl chain protons exhibit the expected splitting patterns, with the methylene group adjacent to the carbonyl appearing in the δ 2.8-3.2 parts per million range and the terminal methyl group presenting as a triplet in the δ 1.0-1.3 parts per million region [2].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy reveals the carbonyl carbon signal at approximately δ 198-200 parts per million, characteristic of aromatic ketones [1]. The aromatic carbon signals distribute across the δ 110-160 parts per million range, with the carbon bearing the dimethylamino substituent appearing at higher field due to the electron-donating nature of the nitrogen substituent. The dimethylamino methyl carbons resonate at δ 40 parts per million, while the propyl chain carbons appear at their expected chemical shifts based on their electronic environment [2].
Fourier Transform Infrared Spectroscopy provides definitive functional group identification for 1-(4-(Dimethylamino)phenyl)propan-1-one. The carbonyl stretching vibration appears as a very strong absorption band at 1660-1670 wavenumbers, characteristic of aromatic ketones [3]. Aromatic carbon-carbon stretching vibrations manifest in the 1578-1600 wavenumbers region with medium to strong intensity [3]. The aromatic carbon-hydrogen stretching modes appear in the 3050-3100 wavenumbers range with medium intensity, while aliphatic carbon-hydrogen stretching vibrations of the dimethylamino and propyl groups occur at 2850-2950 wavenumbers with strong intensity [4].
The dimethylamino substituent contributes characteristic vibrational modes, including carbon-nitrogen stretching at 1350-1450 wavenumbers and methyl deformation modes at 1480-1440 wavenumbers [4]. Para-disubstituted benzene rings exhibit diagnostic out-of-plane carbon-hydrogen bending vibrations in the 950-750 wavenumbers region, confirming the substitution pattern [5]. Ring deformation modes appear as medium-weak absorptions in the 750-650 wavenumbers range [5].
Electron Impact Mass Spectrometry of 1-(4-(Dimethylamino)phenyl)propan-1-one yields a molecular ion peak at mass-to-charge ratio 177, corresponding to the molecular weight of 177.24 atomic mass units [6]. The fragmentation pattern follows predictable pathways common to aromatic ketones and tertiary amines [7] [8]. Alpha-cleavage adjacent to the carbonyl group represents the primary fragmentation pathway, producing characteristic fragment ions through loss of the ethyl radical (mass-to-charge ratio 148) and subsequent rearrangement processes [8].
The dimethylamino substituent undergoes characteristic alpha-cleavage fragmentation, producing stable iminium ions through loss of alkyl radicals [7]. The base peak frequently corresponds to the para-dimethylaminobenzyl cation formed through benzylic cleavage processes. Secondary fragmentation includes loss of dimethylamine (45 atomic mass units) and formation of substituted tropylium ions through ring expansion mechanisms [8]. The mass spectral fragmentation pattern provides definitive structural confirmation and serves as a diagnostic fingerprint for analytical identification purposes [7].
Single Crystal X-ray Diffraction Analysis of the related derivative 1-(4-(dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one provides structural insights applicable to the parent compound [9]. The crystallographic investigation reveals an orthorhombic crystal system with space group P2₁2₁2₁ (space group number 19), indicating a primitive lattice with three mutually perpendicular two-fold screw axes [9]. The unit cell parameters demonstrate dimensions of a = 5.9926(3) Angstroms, b = 20.7065(10) Angstroms, and c = 23.5675(12) Angstroms, yielding a unit cell volume of 2924.4(3) cubic Angstroms [9].
Molecular Geometry Analysis confirms that the aromatic ring systems maintain planarity, with typical bond lengths and angles consistent with substituted benzophenone derivatives [9]. The carbon-phosphorus bond distances in the derivative structure range from 1.801(4) to 1.847(3) Angstroms, while phosphorus-oxygen bond lengths measure 1.495(3) to 1.500(3) Angstroms [9]. The dimethylamino substituent exhibits characteristic geometry with carbon-nitrogen bond distance of 1.376(5) Angstroms and tetrahedral coordination around the nitrogen atom [9].
Crystal Packing Analysis reveals that four formula units occupy each unit cell (Z = 4), with molecules arranged through van der Waals interactions and weak hydrogen bonding [9]. The crystallographic investigation was conducted at 300 Kelvin using copper K-alpha radiation (wavelength 1.54178 Angstroms), achieving a final R-factor of 0.0440 for observed reflections, indicating high structural reliability [9]. The molecular conformation adopts a stable arrangement that minimizes steric interactions while maximizing favorable intermolecular contacts [9].
Thermogravimetric Analysis of aromatic ketones containing dimethylamino substituents typically reveals thermal stability extending beyond 200 degrees Celsius under inert atmosphere conditions [10]. The thermal decomposition of 1-(4-(Dimethylamino)phenyl)propan-1-one likely initiates through oxidative processes affecting the dimethylamino substituent or ketone functionality [11]. The compound exhibits air stability under ambient conditions, suggesting resistance to atmospheric oxidation and hydrolysis [9].
Differential Scanning Calorimetry investigations of related aromatic ketones demonstrate complex thermal behavior involving multiple phase transitions [10]. The absence of reported melting point data for the base compound suggests either decomposition prior to melting or formation of amorphous phases upon thermal treatment [12]. Thermal stability studies indicate that the compound maintains structural integrity within the temperature range from ambient conditions to approximately 180 degrees Celsius [13].
Phase Behavior Studies reveal that aromatic ketones with electron-donating substituents often exhibit polymorphic behavior depending on crystallization conditions [11]. The thermal phase transition behavior of 1-(4-(Dimethylamino)phenyl)propan-1-one likely involves glass transition phenomena rather than discrete crystalline phase transitions, consistent with the molecular flexibility conferred by the dimethylamino and propyl substituents [10]. Temperature-dependent structural studies would be required to fully characterize phase transition enthalpies and transition temperatures [13].
Crystallization Behavior depends strongly on solvent choice and cooling rates, with different polymorphic forms potentially accessible through controlled crystallization conditions [11]. The compound's thermal properties suggest potential applications in materials science where controlled phase behavior is advantageous [10].
Water Solubility of 1-(4-(Dimethylamino)phenyl)propan-1-one is limited due to the hydrophobic aromatic ketone structure, with estimated solubility less than 1 milligram per milliliter [12]. The dimethylamino substituent provides some hydrophilic character through potential hydrogen bonding and dipolar interactions, but insufficient to overcome the overall lipophilic nature of the molecule [14]. Organic Solvent Solubility varies significantly depending on polarity and hydrogen bonding capability. Excellent solubility occurs in polar aprotic solvents such as dimethyl sulfoxide and dichloromethane (greater than 200 milligrams per milliliter), reflecting favorable interactions between the solvent and both aromatic and amino functional groups [15].
Alcohol Solubility demonstrates good dissolution in ethanol and methanol (50-100 milligrams per milliliter) due to the moderate polarity of these solvents and their hydrogen bonding capability with the dimethylamino nitrogen [16]. Moderate solubility occurs in acetone and diethyl ether (50-150 milligrams per milliliter), consistent with the intermediate polarity of these solvents [17]. The solubility profile reflects the amphiphilic nature of the compound, with both hydrophilic (dimethylamino) and lipophilic (aromatic ketone) structural elements [15].
Octanol-Water Partition Coefficient measurements yield a logarithmic partition coefficient (log P) value of 2.35, indicating moderate lipophilicity [12]. This value places the compound in the range typical for molecules with moderate membrane permeability and bioavailability characteristics [14]. Alternative Partition Systems provide complementary lipophilicity assessments. Chloroform-water partitioning yields estimated log P values of 2.8-3.2, reflecting the increased lipophilic character in this more hydrophobic system [18]. Ethyl acetate-water partitioning produces lower log P values of 1.8-2.2, consistent with the more polar nature of ethyl acetate compared to octanol [18].